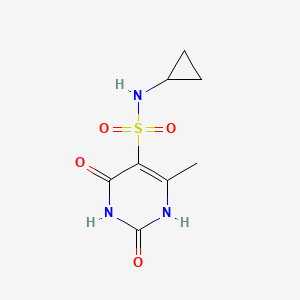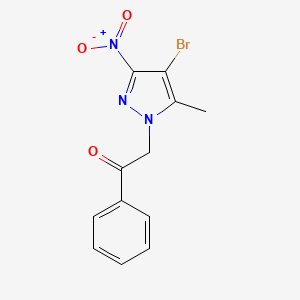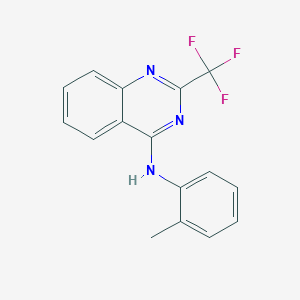![molecular formula C21H23NO4 B5522353 2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also contains a benzodioxin moiety, which is a type of ether that is often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of the corresponding indene and benzodioxin derivatives . The exact method would depend on the specific substituents and their positions on the indene and benzodioxin rings .Chemical Reactions Analysis
The indene and benzodioxin moieties in the compound can undergo various chemical reactions. For example, indenes can participate in electrophilic aromatic substitution reactions, while benzodioxins can undergo reactions involving the opening of the dioxin ring .Applications De Recherche Scientifique
Anticonvulsant Activities
Research into compounds similar to the one mentioned has focused on their potential anticonvulsant properties. Studies on functionalized amino acid anticonvulsants have indicated that certain molecular features may be responsible for anticonvulsant activities, highlighting the significance of stereochemistry and molecular interactions in designing effective anticonvulsant drugs (Camerman et al., 2005).
Herbicide Metabolism and Environmental Impact
Research on chloroacetamide herbicides, which share a functional group with the mentioned compound, has investigated their metabolism in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential environmental and health impacts of these herbicides (Coleman et al., 2000).
Synthesis and Properties of Heterocycles
The synthesis of heterocycles, such as silaheterocyclic benzoxazasiloles, through the interaction of compounds containing acetamide moieties with dichlorosilanes, has been explored. This research sheds light on the structural and chemical properties of such heterocycles, which could have implications for material science and pharmaceutical synthesis (Lazareva et al., 2017).
Anticancer Activity
Compounds structurally related to the mentioned acetamide have been synthesized and evaluated for their anticancer activity. This includes the investigation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, demonstrating the potential for the development of new anticancer agents (Karaburun et al., 2018).
Anti-diabetic Potential
The synthesis and evaluation of a series of compounds for their anti-diabetic potentials highlight the ongoing search for novel therapeutic agents in the management of diabetes. Such studies contribute to understanding the structure-activity relationships crucial for designing effective anti-diabetic drugs (Abbasi et al., 2023).
Orientations Futures
The study of compounds containing indene and benzodioxin moieties is an active area of research, due to their potential biological activities . Future research may focus on the synthesis of new derivatives, investigation of their biological activities, and development of drugs based on these structures .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-24-18-12-20-19(25-8-9-26-20)10-16(18)13-22-21(23)11-15-7-6-14-4-2-3-5-17(14)15/h2-5,10,12,15H,6-9,11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMXFILRGBDDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CNC(=O)CC3CCC4=CC=CC=C34)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522274.png)


![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)
![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)
![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)


